molecular formula C7H4N4O4 B1352358 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid CAS No. 333767-00-3

7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No. B1352358
M. Wt: 208.13 g/mol
InChI Key: CICJYYXCHDFAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a research chemical . Its IUPAC name is 7-nitro-1H-1,2,3-benzotriazole-5-carboxylic acid . The molecular weight of this compound is 208.13 .


Molecular Structure Analysis

The molecular structure of 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is represented by the InChI code: 1S/C7H4N4O4/c12-7(13)3-1-4-6(9-10-8-4)5(2-3)11(14)15/h1-2H,(H,12,13)(H,8,9,10) .


Physical And Chemical Properties Analysis

7-Nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Ester Cleavage in Surfactant Micelles

Hydroxybenzotriazole derivatives, related to 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid, have been synthesized and evaluated for their catalytic activity in the cleavage of esters within surfactant micelles. These compounds, including variations with long alkyl and carboxylate side chains, have shown significant rate enhancements in hydrolysis reactions, demonstrating potential for catalytic applications in micellar environments (Bhattacharya & Kumar, 2005).

High-Energy Materials

Amino, azido, nitro, and nitrogen-rich azole substituted derivatives of 1H-benzotriazole have been synthesized for potential applications in energetic materials. These compounds exhibit high densities and calculated detonation velocities and pressures, suggesting their utility in the design of high-performance explosives (Srinivas, Ghule, Tewari, & Muralidharan, 2012).

Triazole-based Scaffolds for Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid and its derivatives serve as a versatile platform for generating peptidomimetics or biologically active compounds. A ruthenium-catalyzed cycloaddition protocol has been developed to synthesize these triazole amino acids, which are used to create triazole-containing dipeptides and inhibitors, demonstrating the compound's utility in medicinal chemistry (Ferrini et al., 2015).

Luminescent Sensing of Xylene Isomers

A Zn(II) metal-organic framework synthesized with nitro-substituted benzenetricarboxylic acid and triazole ligands exhibits high sensitivity and selectivity in luminescent sensing of p-xylene among xylene isomers. This application highlights the potential of such compounds in developing new materials for chemical sensing (Zhang et al., 2016).

Safety And Hazards

The safety information for 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-nitro-2H-benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-7(13)3-1-4-6(9-10-8-4)5(2-3)11(14)15/h1-2H,(H,12,13)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICJYYXCHDFAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266399
Record name 7-Nitro-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

CAS RN

333767-00-3
Record name 7-Nitro-1H-benzotriazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333767-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.